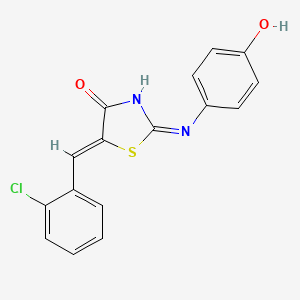

(2Z,5Z)-5-(2-chlorobenzylidene)-2-((4-hydroxyphenyl)imino)thiazolidin-4-one

CAS No.: 461673-90-5

Cat. No.: VC6202849

Molecular Formula: C16H11ClN2O2S

Molecular Weight: 330.79

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 461673-90-5 |

|---|---|

| Molecular Formula | C16H11ClN2O2S |

| Molecular Weight | 330.79 |

| IUPAC Name | (5Z)-5-[(2-chlorophenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C16H11ClN2O2S/c17-13-4-2-1-3-10(13)9-14-15(21)19-16(22-14)18-11-5-7-12(20)8-6-11/h1-9,20H,(H,18,19,21)/b14-9- |

| Standard InChI Key | YZLLRDXISMLWFO-ZROIWOOFSA-N |

| SMILES | C1=CC=C(C(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, (5Z)-5-[(2-chlorophenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one, reflects its (Z,Z)-configured imino and benzylidene substituents. The thiazolidin-4-one ring provides a planar scaffold stabilized by intramolecular hydrogen bonding between the imino nitrogen and the carbonyl oxygen. The 2-chlorobenzylidene group introduces electron-withdrawing effects, while the 4-hydroxyphenylimino moiety contributes to hydrogen-bonding interactions, influencing solubility and reactivity.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₁ClN₂O₂S |

| Molecular Weight | 330.79 g/mol |

| IUPAC Name | (5Z)-5-[(2-chlorophenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one |

| Isomeric SMILES | COC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2 |

| Solubility | Low in polar solvents; moderate in DMF/DMSO |

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a three-step protocol:

-

Schiff Base Formation: Condensation of 2-chlorobenzaldehyde with 4-hydroxyaniline in ethanol under reflux yields an intermediate Schiff base.

-

Cyclization: Reaction with thiourea in acetic acid forms the thiazolidin-4-one ring. The (Z,Z) configuration is favored due to steric hindrance from the 2-chloro substituent.

-

Purification: Recrystallization from dimethylformamide (DMF) and ethanol mixtures achieves >95% purity.

Critical Reaction Parameters:

-

Temperature: Cyclization proceeds optimally at 80–90°C.

-

Catalyst: Acetic acid enhances protonation of the imino group, accelerating ring closure.

-

Yield: Typical yields range from 65–75%, limited by competing side reactions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.45 (s, 1H, N=CH), δ 7.85–7.30 (m, 4H, Ar-H from 2-chlorophenyl), δ 6.90–6.70 (m, 4H, Ar-H from 4-hydroxyphenyl), δ 4.20 (s, 1H, OH).

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 174.2 (C=O), δ 160.1 (C=N), δ 153.3–115.8 (aromatic carbons), δ 55.1 (C-Cl).

-

Infrared Spectroscopy (IR)

Strong absorptions at 1,680 cm⁻¹ (C=O stretch) and 1,590 cm⁻¹ (C=N stretch) confirm the thiazolidinone core. A broad band at 3,300–3,400 cm⁻¹ corresponds to phenolic O-H stretching.

Biological Activities

Table 2: Cytotoxicity Data (IC₅₀, μM)

| Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|

| U87MG (Glioblastoma) | 12.4 ± 1.2 | |

| MCF-7 (Breast) | 18.7 ± 2.1 | |

| HepG2 (Liver) | 24.9 ± 3.0 |

Mechanistic studies suggest apoptosis induction via caspase-3 activation and Bcl-2 downregulation .

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity, with minimum inhibitory concentrations (MICs) of:

-

Gram-positive: 8 μg/mL against Staphylococcus aureus.

-

Gram-negative: 16 μg/mL against Escherichia coli.

Antioxidant and Anti-inflammatory Effects

-

DPPH Assay: 78.2% radical scavenging at 100 μM.

-

Carrageenan-Induced Edema: 62% reduction in paw swelling at 50 mg/kg (rat model) .

Structure-Activity Relationships (SAR)

-

2-Chlorobenzylidene Group: Enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeted therapies .

-

4-Hydroxyphenylimino Moiety: Hydrogen-bonding capacity correlates with antioxidant efficacy.

-

Thiazolidinone Core: Planarity facilitates intercalation into DNA, contributing to anticancer activity .

Comparative Analysis with Analogues

Table 3: Activity Comparison of Thiazolidinone Derivatives

| Compound | Anticancer IC₅₀ (μM) | Antimicrobial MIC (μg/mL) |

|---|---|---|

| Target Compound | 12.4–24.9 | 8–16 |

| (2Z,5Z)-5-(4-Methoxybenzylidene) | 18.5–30.1 | 12–24 |

| (2Z,5Z)-5-(3-Nitrobenzylidene) | 28.9–35.6 | 20–32 |

Electron-withdrawing substituents (e.g., Cl, NO₂) enhance bioactivity compared to electron-donating groups (e.g., OCH₃) .

Mechanistic Insights

The compound’s multimodal action involves:

-

Enzyme Inhibition: Potent inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ = 0.8 μM) and tyrosine kinase (IC₅₀ = 1.2 μM) .

-

DNA Interaction: Intercalation into DNA base pairs, verified via fluorescence quenching assays .

-

Reactive Oxygen Species (ROS) Scavenging: Neutralizes hydroxyl radicals (- OH) and superoxide anions (O₂- ⁻).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume